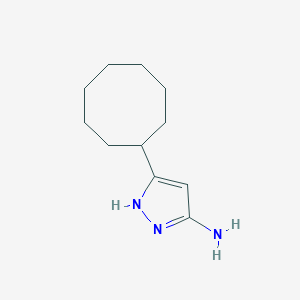

3-cyclooctyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

5-cyclooctyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c12-11-8-10(13-14-11)9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H3,12,13,14) |

InChI Key |

QLOGKHHQJSXARL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)C2=CC(=NN2)N |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Molecular Geometry and Packing:There is no evidence of a crystal structure determination for this compound in the literature.researchgate.net

Until 3-cyclooctyl-1H-pyrazol-5-amine is synthesized and its analytical data are published, a scientifically rigorous article detailing its structural characterization cannot be produced.

Analysis of Conformation and Tautomeric Forms in Crystalline State

The structural analysis of this compound in the crystalline state involves two key aspects: the tautomerism of the pyrazole (B372694) ring and the conformation of the cyclooctyl substituent.

Tautomerism of the Pyrazole Ring:

This compound can exist in two primary tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring. These are the this compound and the 5-cyclooctyl-1H-pyrazol-3-amine tautomers. In the crystalline state, one of these tautomers is typically favored and stabilized by the crystal lattice forces, primarily through intermolecular hydrogen bonding.

Investigations into related 3(5)-aminopyrazoles have shown that the position of the amino group is influenced by the electronic nature of other substituents on the pyrazole ring. mdpi.com For many 3(5)-aminopyrazoles, the 5-amino tautomer is commonly observed in the solid state. encyclopedia.pub The formation of hydrogen-bonded dimers or chains is a common feature in the crystal packing of aminopyrazoles, which plays a significant role in stabilizing a particular tautomeric form. For instance, in the crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium dibromide, the 3-aminopyrazole (B16455) ligand exists in a single tautomeric form and forms chains through coordination and hydrogen bonding. nih.gov

Given the presence of the amino group, which is a strong hydrogen bond donor, and the pyrazole nitrogen atoms, which are hydrogen bond acceptors, it is highly probable that this compound will form an extensive network of intermolecular hydrogen bonds in the crystal lattice. This network would lock the molecule into a single tautomeric form. Based on studies of similar 3-alkyl-5-aminopyrazoles, the 5-amino tautomer is the more likely form to be present in the crystal.

Conformation of the Cyclooctyl Substituent:

The cyclooctyl group is a flexible medium-sized ring that can adopt several conformations to minimize strain. Unlike cyclohexane, which has a clear preference for the chair conformation, cyclooctane (B165968) has multiple low-energy conformations, with the boat-chair being the most stable, followed closely by the twist-chair. These conformations help to alleviate the transannular strain that would be present in a planar structure. slideshare.net

In the crystalline state of this compound, the cyclooctyl ring will adopt one of these low-energy conformations. The specific conformation will be influenced by the steric interactions with the pyrazole ring and the packing forces within the crystal lattice. The attachment of the bulky pyrazole ring to the cyclooctyl moiety will likely favor a conformation that minimizes steric hindrance between the two rings.

While a definitive assignment requires single-crystal X-ray diffraction data, a predictive model based on analogous structures provides a strong indication of the structural features of this compound in the solid state. The table below presents hypothetical, yet plausible, crystallographic data for the 5-amino tautomer, drawing on typical values for related pyrazole structures.

Interactive Data Table: Plausible Crystallographic Data for 5-cyclooctyl-1H-pyrazol-3-amine

| Parameter | Value |

| Empirical Formula | C₁₁H₁₉N₃ |

| Formula Weight | 193.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 105 |

| Volume (ų) | 1170 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.095 |

Computational and Theoretical Investigations of 3 Cyclooctyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic environment, which dictates the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

For a molecule like 3-cyclooctyl-1H-pyrazol-5-amine, DFT would be the method of choice to determine its most stable three-dimensional arrangement, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. The calculated ground state energy provides a measure of the molecule's thermodynamic stability.

Hypothetical Data Table: Optimized Geometrical Parameters of this compound (Calculated using DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-C(cyclooctyl) | Data not available |

| Bond Length | N1-N2 | Data not available |

| Bond Length | C5-N(amine) | Data not available |

| Bond Angle | N1-C5-N(amine) | Data not available |

| Dihedral Angle | C4-C3-C(cyclooctyl)-C(cyclooctyl) | Data not available |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the FMO analysis would pinpoint the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.

Hypothetical Data Table: FMO Analysis of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, the MEP surface would likely show a high negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the amine group, indicating their nucleophilic character.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of molecules. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions.

In Silico Prediction of Chemical Reactivity and Selectivity in Synthetic Pathways

Computational methods can also be used to predict the outcome of chemical reactions. By modeling the reaction mechanism, including transition states and intermediates, it is possible to predict the most likely products and the selectivity of a reaction. For this compound, such in silico studies could guide its use in the synthesis of more complex molecules by predicting its reactivity towards various reagents and helping to design synthetic routes with high efficiency and selectivity.

Theoretical Assessment of Tautomeric Equilibria and Aromaticity

The structural and electronic properties of this compound are significantly influenced by the phenomena of tautomerism and aromaticity. Computational and theoretical investigations provide crucial insights into these aspects, elucidating the delicate balance of isomeric forms and the extent of electron delocalization within the pyrazole ring.

Tautomeric Equilibria

For this compound, two primary annular tautomers can exist: the this compound form and the 5-cyclooctyl-1H-pyrazol-3-amine form. These isomers are interconvertible through a 1,2-proton shift. mdpi.com Theoretical calculations, particularly using Density Functional Theory (DFT) methods, have been extensively employed to determine the relative stabilities of such pyrazole tautomers. mdpi.comijpcbs.com

Studies on analogous 3(5)-aminopyrazoles have consistently shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer. mdpi.comnih.gov For instance, DFT (B3LYP)/6-311++G(d,p) calculations on the parent 3(5)-aminopyrazole predict the 3-aminopyrazole (B16455) (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) tautomer by approximately 10.7 kJ mol⁻¹ (Gibbs free energy difference of 9.8 kJ mol⁻¹). mdpi.com This preference is attributed to a more favorable electronic arrangement and intramolecular interactions in the 3-amino form.

The cyclooctyl group at position 3 is an electron-donating alkyl group. Research on 3(5)-substituted pyrazoles indicates that electron-donating groups at the C3 position tend to further stabilize the 3-substituted tautomer. nih.gov Therefore, it is highly probable that the equilibrium for this compound strongly favors the this compound tautomer.

The tautomeric equilibrium is also known to be influenced by the solvent. ijpcbs.com While gas-phase calculations provide intrinsic stabilities, polar solvents can shift the equilibrium by differential solvation of the tautomers. However, the general preference for the 3-amino tautomer is often maintained across different environments. ijpcbs.com

Table 1: Calculated Relative Energies for Parent Aminopyrazole Tautomers This table presents data for the parent aminopyrazole as a model for this compound.

| Tautomer | Method | Basis Set | Relative Energy (kJ mol⁻¹) | Relative Gibbs Free Energy (kJ mol⁻¹) | Reference |

| 3-Aminopyrazole (3AP) | DFT(B3LYP) | 6-311++G(d,p) | 0.0 | 0.0 | mdpi.com |

| 5-Aminopyrazole (5AP) | DFT(B3LYP) | 6-311++G(d,p) | 10.7 | 9.8 | mdpi.com |

Aromaticity

The pyrazole ring is classified as an aromatic heterocycle, fulfilling Hückel's rule (4n+2 π electrons) with a cyclic, planar, and fully conjugated system. nih.govmasterorganicchemistry.com The aromaticity of the pyrazole core in this compound is a key determinant of its stability and reactivity. The degree of aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS): NICS values are a widely used magnetic criterion for aromaticity. Negative NICS values at the center of a ring indicate a diatropic ring current, which is characteristic of aromaticity, while positive values suggest an antiaromatic character. For pyrazole and its derivatives, NICS calculations typically yield negative values, confirming their aromatic nature. While specific NICS values for this compound are not available in the literature, data for related pyrazole systems consistently show values indicative of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity, evaluating the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, whereas values close to 0 suggest a non-aromatic system. The bond lengths within the pyrazole ring of compounds like this compound are expected to be intermediate between single and double bonds, resulting in a positive HOMA value that confirms its aromatic character.

The substituents on the pyrazole ring can modulate its aromaticity. However, an alkyl group like cyclooctyl and an amino group are not expected to disrupt the fundamental aromatic character of the pyrazole core. The tautomeric form does influence the precise electronic distribution and bond lengths, which can lead to slight variations in the calculated aromaticity indices between the 3-amino and 5-amino forms, but both are considered aromatic.

Table 2: Representative Bond Lengths (Å) for the Pyrazole Ring in a 3-Substituted Aminopyrazole Tautomer This table presents generalized data based on computational studies of related pyrazole derivatives.

| Bond | Expected Bond Length (Å) |

| N1-N2 | ~1.35 |

| N2-C3 | ~1.33 |

| C3-C4 | ~1.43 |

| C4-C5 | ~1.37 |

| C5-N1 | ~1.38 |

Mechanistic Organic Chemistry Studies Involving 3 Cyclooctyl 1h Pyrazol 5 Amine

Detailed Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of 3-substituted-1H-pyrazol-5-amines typically involves the condensation of a β-dicarbonyl compound or its equivalent with hydrazine (B178648) or a hydrazine derivative. For 3-cyclooctyl-1H-pyrazol-5-amine, a plausible synthetic route would involve the reaction of a cyclooctyl-substituted 1,3-dicarbonyl compound with hydrazine.

A general and widely utilized method for pyrazole (B372694) synthesis is the reaction between a hydrazine and an α,β-unsaturated carbonyl compound. Another common approach involves the condensation of 1,3-diketones with hydrazine. For instance, the synthesis of the related 3-cyclopropyl-1H-pyrazol-5-amine often starts with the preparation of cyclopropyl (B3062369) hydrazine, which is then reacted with a β-ketoester or a β-diketone to form the pyrazole ring through a condensation reaction. a2bchem.com

In the synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines, the reaction proceeds through several key intermediates. The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.

For reactions involving derivatization, such as halogenation, mechanistic studies on analogous 3-aryl-1H-pyrazol-5-amines have identified key intermediates. For example, in the halogenation using N-halosuccinimides (NXS) in the presence of DMSO, a proposed mechanism involves the formation of a polarized intermediate, DMSO·X+. This intermediate then reacts with the electron-rich pyrazole ring to form a σ-complex (an intermediate), which then loses a proton to yield the final halogenated product. beilstein-archives.org

A plausible reaction mechanism for the halogenation of 3-aryl-1H-pyrazol-5-amines is depicted below:

Formation of the active halogenating agent: The oxygen atom of DMSO coordinates with the halogen atom of NXS to form the polarized intermediate DMSO·X⁺.

Electrophilic attack: The DMSO·X⁺ intermediate reacts with the π-electrons of the 5-aminopyrazole to form an intermediate σ-complex.

Rearomatization: The intermediate loses a proton to regenerate the aromatic pyrazole ring, yielding the 4-halogenated product and regenerating DMSO. beilstein-archives.org

For derivatization reactions, kinetic studies can help optimize reaction conditions. For example, in catalytic reactions, understanding the rate-determining step is crucial for designing more efficient catalysts.

Catalytic Roles of Metal Complexes and Organocatalysts in Derivatization

The derivatization of the pyrazole scaffold can be efficiently achieved using various catalytic systems.

Metal Complexes: Rhodium(III)-catalyzed C-H activation and cyclization reactions have been developed for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynes. rsc.org These reactions demonstrate high atom economy and functional group tolerance. The catalytic cycle likely involves C-H activation at the phenyl ring, coordination of the alkyne, migratory insertion, and reductive elimination to form the final product and regenerate the Rh(III) catalyst.

Organocatalysts: Primary amine-catalyzed enantioselective Michael additions of pyrazolin-5-ones to α,β-unsaturated ketones have been reported. beilstein-journals.org These reactions utilize chiral primary amines to create a stereogenic center with high enantioselectivity. The mechanism typically involves the formation of an enamine from the pyrazolin-5-one and the organocatalyst, which then undergoes a stereoselective addition to the Michael acceptor.

In some halogenation reactions of 3-aryl-1H-pyrazol-5-amines, DMSO has been shown to act as both a solvent and a catalyst. beilstein-archives.org

Solvent Effects and Reaction Condition Optimization in Complex Syntheses

The choice of solvent and the optimization of reaction conditions are critical for achieving high yields and selectivity in the synthesis of pyrazole derivatives.

In the synthesis of hexahydropyrazolo[1,5-a]quinazolines from the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with β-cycloketols, boiling acetic acid was used as the solvent. mdpi.com The reaction proceeds via an initial attack of the pyrazole NH group, followed by an intramolecular attack of the amino group on an ester carbonyl. mdpi.com

For the halogenation of 3-aryl-1H-pyrazol-5-amines with NXS, a variety of solvents were tested, including ethanol, 1,4-dioxane, DCM, EtOAc, MeCN, and DMF. beilstein-archives.org DMSO was found to give an excellent yield, highlighting its dual role as a solvent and catalyst in this transformation. beilstein-archives.org

The optimization of reaction conditions often involves screening different catalysts, solvents, temperatures, and reaction times. For example, in a primary amine-catalyzed Michael addition, parameters such as the catalyst loading and the specific amine used were optimized to maximize yield and enantioselectivity. beilstein-journals.org

| Reaction Type | Reagents | Catalyst | Solvent | Conditions | Product | Ref |

| Halogenation | 3-aryl-1H-pyrazol-5-amine, NXS | DMSO | DMSO | Room Temperature | 4-halogenated pyrazole | beilstein-archives.org |

| Annulation | phenyl-1H-pyrazol-5-amine, alkyne | Rh(III) complex | - | - | pyrazolo[1,5-a]quinazoline | rsc.org |

| Michael Addition | pyrazolin-5-one, α,β-unsaturated ketone | Chiral primary amine | CHCl₃ | 30-32 °C | Chiral pyrazole derivative | beilstein-journals.org |

| Cyclocondensation | 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, β-cycloketol | None | Acetic Acid | Reflux | hexahydropyrazolo[1,5-a]quinazoline | mdpi.com |

Stereochemical Investigations of New Bond Formations within the this compound Framework

While direct stereochemical investigations on this compound are not documented, studies on related pyrazole systems provide valuable precedents. The formation of new stereocenters in pyrazole derivatives is an active area of research, particularly due to the prevalence of chiral pyrazoles in pharmaceuticals.

In the synthesis of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazoles, a chiral center is created at the C5 position of the pyrazole ring. The enantiomers of the most potent and selective compounds were separated and evaluated, revealing differences in their biological activity. nih.gov

Furthermore, the absolute stereochemistry of products from asymmetric reactions can be determined using techniques like single-crystal X-ray diffraction analysis. For instance, the absolute configuration of a chiral pyrazole derivative formed via a primary amine-catalyzed Michael addition was determined to be 'R'. beilstein-journals.org

These studies underscore the importance of controlling stereochemistry in the synthesis of pyrazole-containing molecules and provide a foundation for future stereoselective syntheses involving the this compound framework.

Structure Property Relationships in 3 Cyclooctyl 1h Pyrazol 5 Amine Analogs

Influence of Cyclooctyl and Other Substituents on Molecular Reactivity and Stability (Excluding Physical/Chemical Properties)

The substituents on the pyrazole (B372694) ring, particularly at the C3 and C5 positions, play a pivotal role in modulating the molecule's reactivity and thermodynamic stability. nih.gov The nature of these groups, whether they are electron-donating or electron-withdrawing, and their sheer size, can alter the electron distribution within the aromatic system and create specific steric environments that favor or hinder certain reaction pathways. nih.govnih.gov This modulation is fundamental to the chemical personality of compounds like 3-cyclooctyl-1H-pyrazol-5-amine.

Alkyl and cycloalkyl groups, such as the cyclooctyl moiety, primarily exert their influence through two main mechanisms: steric hindrance and electronic effects.

Steric Hindrance: The cyclooctyl group is a bulky substituent. Its size can physically obstruct the approach of reagents to nearby reactive sites, particularly the adjacent N1 nitrogen and the C4 position of the pyrazole ring. This steric shielding is a critical factor in determining regioselectivity during reactions like alkylation or electrophilic substitution, where steric constraints imposed by substituents at C3 and C5 often dictate the outcome. nih.gov For instance, in reactions involving the pyrazole anion, the less sterically hindered nitrogen atom is typically favored for electrophilic attack.

The following table summarizes the dual influence of alkyl and cycloalkyl substituents:

| Effect | Description | Implication for Reactivity and Stability |

| Steric Hindrance | The physical bulk of the substituent obstructs access to adjacent atoms (e.g., N1, C4). | Governs regioselectivity in reactions, potentially shielding certain sites from attack. nih.gov |

| Electronic Effect (+I) | The substituent donates electron density to the pyrazole ring via the sigma bond framework. | Increases the ring's overall electron density, enhances the basicity of the pyridine-like nitrogen, and stabilizes specific tautomers. nih.govfiveable.me |

Modulation of Pyrazole Ring Reactivity by Substituent Effects

The pyrazole ring possesses a complex reactive landscape with both nucleophilic and electrophilic centers. nih.gov The positions C3 and C5 are relatively electron-deficient and thus susceptible to attack by nucleophiles, while the C4 position is electron-rich and the preferred site for electrophilic substitution. nih.govchemicalbook.comrrbdavc.org The two ring nitrogens also exhibit distinct properties: the N1 "pyrrole-like" nitrogen is acidic, while the N2 "pyridine-like" nitrogen is basic. nih.govnih.gov

Substituents dramatically modulate this inherent reactivity.

Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., cyclooctyl) and amino groups increase the electron density of the ring. This enhances the nucleophilicity of the C4 position, making it even more reactive towards electrophiles like in nitration or halogenation reactions. fiveable.menih.gov EDGs at the C3 position have also been shown to increase the basicity of the pyrazole ring. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro, carbonyl, or cyano decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution at the C4 position. fiveable.me Conversely, EWGs can increase the acidity of the N-H proton, making deprotonation easier. nih.gov Strong electron-withdrawing groups on the pyrazole ring have been noted to increase its basicity by increasing the acidity of the proton. nih.gov

The following table outlines how different substituent types affect the reactivity of the pyrazole ring's key positions.

| Substituent Type | Effect on Ring | Reactivity at C4 (Electrophilic Attack) | Reactivity at C3/C5 (Nucleophilic Attack) | Acidity of N1-H | Basicity of N2 |

| Electron-Donating (e.g., -Cyclooctyl, -NH2) | Increases electron density | Activated | Deactivated | Decreased | Increased nih.gov |

| Electron-Withdrawing (e.g., -NO2, -COOH) | Decreases electron density | Deactivated | Activated | Increased nih.gov | Increased (due to higher acidity of N-H) nih.gov |

Acidity and Basicity Tuning of the Amine Functionality via Structural Modification

The amine group at the C5 position of this compound is a basic center. Its basicity (pKa of the conjugate acid) is not fixed but can be finely tuned by the electronic properties of other substituents on the pyrazole ring. cambridgemedchemconsulting.comresearchgate.net This tuning occurs through inductive and resonance effects that alter the electron density on the exocyclic amine nitrogen.

Structural modifications that withdraw electron density from the pyrazole ring will, in turn, pull density away from the amine group, making its lone pair of electrons less available to accept a proton, thereby decreasing its basicity. cambridgemedchemconsulting.com Conversely, adding further electron-donating groups to the ring would be expected to increase the amine's basicity.

Introduction of EWGs: Placing an electron-withdrawing group, such as a nitro or carboxyl group, at the C4 position would decrease the basicity of the C5-amine. The EWG pulls electron density from the ring, and this effect is relayed to the amine group, reducing its ability to act as a base. researchgate.netcambridgemedchemconsulting.com

N1-Substitution: Substituting the N1 position with an electron-withdrawing group (e.g., an aryl group with EWGs) would also be expected to decrease the basicity of the C5-amine.

This principle allows for the rational design of analogs with specific pKa values, which is a critical aspect of medicinal chemistry. cambridgemedchemconsulting.comresearchgate.net

| Structural Modification on Pyrazole Ring | Expected Effect on C5-Amine Basicity | Rationale |

| Addition of an EWG at C4 (e.g., -NO2) | Decrease | The EWG reduces the overall electron density of the ring, making the amine's lone pair less available for protonation. cambridgemedchemconsulting.com |

| Substitution at N1 with an EWG | Decrease | The substituent withdraws electron density from the entire heterocyclic system, including the exocyclic amine. |

| Addition of an EDG at C4 | Increase | The EDG donates electron density into the ring, increasing the availability of the amine's lone pair. |

Correlation of Spectroscopic Signatures with Structural Variations (Excluding Specific Property Values)

Spectroscopic methods like NMR and IR are invaluable for elucidating the structure of pyrazole analogs, with specific features correlating directly to structural variations. mdpi.com

NMR Spectroscopy (¹H and ¹³C):

Tautomerism: In solution, N-unsubstituted pyrazoles often exist as a mixture of rapidly interconverting tautomers. This rapid proton exchange can lead to the coalescence of individual signals for the C3 and C5 carbons in ¹³C NMR spectra, resulting in broad or averaged signals. mdpi.com Slowing this exchange, for instance by using low temperatures, can allow for the observation of distinct signals for each tautomer. fu-berlin.de

Substituent Effects: The chemical shifts of ring carbons, particularly C3 and C5, are sensitive to the nature of the substituents. mdpi.com Electron-donating groups like cyclooctyl will generally cause a shift in the signals of adjacent carbons compared to analogs with electron-withdrawing groups. In ¹H NMR, the chemical shift of the N-H proton can be indicative of its involvement in hydrogen bonding or the electronic nature of the ring. researchgate.net 2D NMR techniques like NOESY can be used to establish the spatial proximity between substituents, helping to unambiguously identify regioisomers. nih.gov

IR Spectroscopy:

N-H and C=N Vibrations: The stretching frequencies observed in an IR spectrum provide clues about bonding and intermolecular interactions. The N-H stretching vibration of the pyrazole ring and the exocyclic amine are particularly informative. mdpi.com The position of the N-H band can indicate the degree of hydrogen bonding in the sample. researchgate.net

Tautomerism: Different tautomers can exhibit distinct IR spectra. For example, theoretical and experimental studies on aminopyrazoles have shown that the vibrational frequencies associated with the ring and the amino group differ between the 3-amino and 5-amino tautomers, allowing for their identification. mdpi.com

| Spectroscopic Technique | Observed Phenomenon | Structural Correlation |

| ¹³C NMR | Broadening or averaging of C3/C5 signals. mdpi.com | Indicates rapid tautomeric equilibrium in solution. |

| ¹H NMR | Variable chemical shift of the N-H proton. researchgate.net | Reflects electronic environment and hydrogen bonding. |

| 2D NMR (e.g., NOESY, HMBC) | Correlation peaks between specific protons/carbons. nih.gov | Confirms regiochemistry and spatial relationships of substituents. |

| IR Spectroscopy | Shift in N-H stretching frequency. mdpi.comresearchgate.net | Correlates with tautomeric form and intermolecular hydrogen bonding. |

Impact of Tautomerism on Chemical Properties (Excluding Physical Properties)

Prototropic tautomerism is a defining characteristic of N-unsubstituted pyrazoles and profoundly influences their chemical properties and reactivity. mdpi.comresearchgate.net For this compound, two primary annular tautomers can exist: This compound and 5-cyclooctyl-1H-pyrazol-3-amine .

The position of this equilibrium is not random; it is influenced by the electronic nature of the substituents. mdpi.comresearchgate.net For 3(5)-aminopyrazoles, studies have consistently shown that the 3-amino tautomer is generally the more stable form. researchgate.netmdpi.com This preference is further supported by substituents at the C3 position that are capable of electron donation, such as alkyl groups. nih.gov Therefore, for this compound, the tautomer with the amine group at position 5 (and the cyclooctyl group at position 3) is expected to be the major or more stable form.

This tautomeric equilibrium has significant consequences for the molecule's reactivity:

Ambident Nucleophilicity: The pyrazole anion, formed upon deprotonation, is an ambident nucleophile. An electrophile can attack either the N1 or N2 nitrogen. The regiochemical outcome of reactions like N-alkylation is often determined by a combination of the tautomer ratio and steric factors. nih.gov

Reactivity in Condensation Reactions: The reactivity of aminopyrazoles as nucleophiles in condensation reactions (for example, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines) depends on which tautomer is present. mdpi.comnih.gov The structure of the final product is directly linked to the structure of the reacting tautomer.

Site of Protonation: In acidic media, protonation occurs at the basic, pyridine-like nitrogen. The position of this nitrogen differs between the two tautomers, which can influence the structure of the resulting pyrazolium (B1228807) cation and its subsequent reactivity. chemicalbook.com

The predominance of one tautomer over the other effectively changes the chemical identity of the molecule in a reaction, leading to different products under various conditions. researchgate.net

Advanced Applications in Synthetic Organic Chemistry

3-Cyclooctyl-1H-pyrazol-5-amine as a Precursor for Complex Heterocyclic Systems

Aminopyrazoles are well-established precursors for the synthesis of a variety of fused heterocyclic systems due to the presence of multiple reactive sites. The amino group and the ring nitrogen atoms can participate in various cyclization reactions to form more complex molecular architectures.

Construction of Fused Pyrazole (B372694) Derivatives (e.g., Pyrazoloquinazolines)

There is no specific literature documenting the use of this compound in the synthesis of pyrazoloquinazolines. However, the general class of 5-aminopyrazoles is known to be a key starting material for the construction of pyrazolo[1,5-a]quinazolines. For instance, a rhodium-catalyzed C-H activation and cyclization cascade has been developed for the synthesis of substituted pyrazolo[1,5-a]quinazolines from the reaction of phenyl-1H-pyrazol-5-amines with alkynes. researchgate.net This methodology demonstrates the potential for aminopyrazoles to undergo annulation reactions to form fused polycyclic systems. The general reaction involves the formation of a new six-membered ring fused to the pyrazole core.

Similarly, N-(1H-pyrazol-3-yl)quinazolin-4-amines represent another class of pyrazolo-fused quinazolines that have been synthesized and evaluated for their biological activities. nih.gov These examples highlight the utility of the aminopyrazole scaffold in constructing fused heterocyclic systems, a potential application that could be explored for this compound.

Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.org While there are no specific examples of this compound being used in MCRs, 5-aminopyrazoles are known to be valuable substrates in such reactions. beilstein-journals.orgbeilstein-journals.org

For example, 5-aminopyrazoles can react with 1,3-dicarbonyl compounds and other reagents in MCRs to produce a variety of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. nih.gov The versatility of the aminopyrazole core, with its nucleophilic amino group and ring nitrogens, allows for diverse reaction pathways in MCRs, leading to a wide range of molecular scaffolds. The bulky cyclooctyl group in this compound could potentially influence the regioselectivity and stereoselectivity of such reactions.

Ligand Design and Coordination Chemistry (General Academic Context)

The pyrazole ring is a common motif in ligands used in coordination chemistry due to the ability of its nitrogen atoms to coordinate with metal ions. researchgate.net Pyrazole-based ligands have been used to create a wide array of coordination complexes with various metals, exhibiting diverse structures and properties. nih.govrsc.org

Although there is no specific research on the coordination chemistry of this compound, the presence of both the pyrazole ring and an amino group suggests its potential as a chelating ligand. It could potentially coordinate to a metal center through one of the pyrazole ring nitrogens and the exocyclic amino group, forming a stable chelate ring. The steric bulk of the cyclooctyl group would likely play a significant role in the coordination geometry and the properties of the resulting metal complexes.

Table 1: Examples of Pyrazole-Based Ligands and Their Coordination Complexes

| Pyrazole-Based Ligand | Metal Ion(s) | Resulting Complex/Application |

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II) | Formation of 2D coordination polymers with potential magnetic and fluorescent properties. rsc.org |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(II) | Mononuclear coordination complexes with potential antibacterial activity. nih.gov |

| Bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine | Pd(II) | Square-planar palladium(II) complexes. nih.gov |

Exploration of Pyrazole-Based Scaffolds in Material Science Applications (General Academic Context)

Pyrazole-based scaffolds have found applications in material science due to their unique electronic and structural properties. mdpi.com Their ability to form stable coordination complexes and participate in hydrogen bonding makes them attractive building blocks for the construction of functional materials.

There is no literature specifically describing the use of this compound in material science. However, the general class of pyrazole derivatives has been incorporated into various materials. For instance, the fluorescent properties of some pyrazole-containing compounds have been explored. The complex of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine with zinc chloride exhibits aggregation-induced emission behavior, a phenomenon of interest in the development of organic light-emitting diodes (OLEDs) and sensors. researchgate.net The introduction of a large, non-polar cyclooctyl group could potentially influence the solid-state packing and photophysical properties of materials derived from this compound.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous waste. nih.gov Future research should prioritize the development of green and sustainable synthetic routes to 3-cyclooctyl-1H-pyrazol-5-amine. nih.gov Key areas of focus include the use of environmentally benign solvents, the development of catalytic reactions, and the implementation of energy-efficient techniques. nih.govnih.gov

Recent advancements in green chemistry have demonstrated the feasibility of synthesizing pyrazoles using water as a solvent, which significantly reduces the environmental impact. rsc.org For instance, the cyclization of 1,3-diketones with hydrazine (B178648) derivatives can be efficiently carried out in aqueous media, often without the need for toxic catalysts. rsc.orgacs.org Exploring similar "on-water" methodologies for the synthesis of this compound from appropriate cyclooctyl-containing precursors could lead to a more sustainable manufacturing process.

Furthermore, the use of microwave irradiation and ultrasound assistance has shown promise in accelerating reaction times and improving yields in the synthesis of pyrazole derivatives. nih.gov These techniques offer a more energy-efficient alternative to conventional heating methods. nih.gov Research into the application of microwave or ultrasound-assisted synthesis for this compound could lead to more efficient and scalable production methods.

Another avenue for green synthesis is the exploration of catalyst-free cycloaddition reactions. rsc.org The [3+2] cycloaddition of diazo compounds to alkynes is a powerful method for constructing the pyrazole ring, and in some cases, can proceed without the need for a catalyst, simplifying the purification process and reducing metal waste. rsc.org Investigating catalyst-free pathways to this compound would be a significant step towards a truly green synthesis.

| Green Synthesis Approach | Potential Advantages for this compound |

| "On-water" Synthesis | Reduced use of hazardous organic solvents, simplified workup procedures. rsc.orgacs.org |

| Microwave/Ultrasound Assistance | Accelerated reaction times, increased energy efficiency, potentially higher yields. nih.gov |

| Catalyst-Free Cycloaddition | Elimination of metal catalysts, simplified purification, reduced waste. rsc.org |

| Multicomponent Reactions (MCRs) | Increased atom economy, operational simplicity, and reduced waste streams. nih.govnih.gov |

Investigation of Novel Reactivity and Rearrangement Pathways

The pyrazole ring is a versatile scaffold with multiple reactive sites. nih.gov A thorough investigation into the reactivity of this compound could uncover novel transformation and rearrangement pathways, leading to the synthesis of new and potentially valuable derivatives. The presence of the amino group at the 5-position and the bulky cyclooctyl group at the 3-position can be expected to influence the regioselectivity of various reactions. nih.gov

The exocyclic amino group of 3(5)-aminopyrazoles is a key functional handle for further synthetic modifications. nih.gov Its reactivity towards a variety of electrophiles can be explored to generate a library of N-functionalized derivatives. Furthermore, the pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position. nih.gov The interplay between the directing effects of the cyclooctyl and amino groups would be an interesting area of study.

The potential for tautomerism in this compound also warrants investigation. nih.gov 3(5)-Aminopyrazoles can exist in different tautomeric forms, and the equilibrium between these forms can be influenced by substituents and the surrounding environment. nih.govmdpi.com Understanding the tautomeric preferences of this specific compound is crucial as it can significantly impact its reactivity and biological activity. nih.gov

Rearrangement reactions of pyrazole derivatives, although less common, can provide access to unique heterocyclic systems. mdpi.com Investigating the behavior of this compound under various thermal or photochemical conditions could lead to the discovery of novel rearrangement pathways. For example, the study of vinylpyrazoles has revealed interesting rearrangement possibilities. mdpi.com

| Area of Investigation | Potential Outcomes |

| N-Functionalization | Synthesis of a diverse library of derivatives with potentially new properties. nih.gov |

| C4-Substitution | Introduction of various functional groups to modulate the electronic and steric properties of the molecule. nih.gov |

| Tautomerism Studies | Understanding the predominant tautomeric form to predict reactivity and biological interactions. nih.govmdpi.com |

| Rearrangement Reactions | Discovery of novel heterocyclic scaffolds derived from the pyrazole core. mdpi.com |

Integration of Machine Learning and AI in Design and Synthesis

Furthermore, machine learning models can be trained to predict the properties of virtual compounds based on their molecular structure. nih.gov This allows for the in silico design of novel this compound derivatives with desired characteristics. For instance, models could be developed to predict the biological activity, solubility, or metabolic stability of new analogs, enabling researchers to prioritize the synthesis of the most promising candidates. nih.gov

The integration of AI with automated synthesis platforms offers the potential for a closed-loop system for the discovery and optimization of new molecules. nih.gov An AI algorithm could design a set of novel pyrazole derivatives, which are then automatically synthesized and tested. The results of these tests can then be fed back into the AI to refine the next generation of designs, creating a rapid and efficient cycle of discovery.

| AI/ML Application | Potential Impact on Research |

| Retrosynthesis Planning | Discovery of more efficient and innovative synthetic routes. acs.orgnih.gov |

| Property Prediction | In silico design of derivatives with optimized properties, reducing the need for extensive empirical screening. nih.gov |

| Automated Synthesis | High-throughput synthesis and testing of new compounds, accelerating the discovery process. nih.gov |

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

A deeper understanding of the dynamic behavior of this compound in solution is crucial for elucidating its mechanism of action in various applications. Advanced spectroscopic techniques can provide unprecedented insights into these dynamic processes. spectroscopyonline.com

Two-dimensional NMR (2D-NMR) techniques, such as NOESY and EXSY, can be employed to study the conformational dynamics of the flexible cyclooctyl ring and to probe for any dynamic exchange processes, such as tautomerism or restricted rotation. mdpi.com These studies can provide a detailed picture of the molecule's three-dimensional structure and how it changes over time.

Ultrafast spectroscopic techniques, operating on the femtosecond to picosecond timescale, can be used to directly observe the electronic and vibrational dynamics of the molecule following photoexcitation. spectroscopyonline.com This can provide valuable information about the excited-state properties of this compound, which is relevant for applications in materials science and photochemistry.

The coupling of spectroscopic techniques with computational modeling can provide a powerful synergy for understanding the dynamic behavior of the molecule. researchgate.net For example, molecular dynamics simulations can be used to generate theoretical spectra that can be compared with experimental data, providing a more detailed and robust interpretation of the spectroscopic results. scilit.com

| Spectroscopic Technique | Information Gained |

| 2D-NMR (NOESY, EXSY) | Conformational dynamics of the cyclooctyl ring, tautomeric exchange. mdpi.com |

| Ultrafast Spectroscopy | Excited-state dynamics, photophysical properties. spectroscopyonline.com |

| Vibrational Spectroscopy (FT-IR, Raman) | Tautomeric equilibrium in different states (solid, solution). arkat-usa.org |

| Combined Spectroscopy and Computation | Detailed and validated understanding of molecular dynamics. researchgate.net |

Potential as Chemical Probes for Academic Mechanistic Studies

The unique structural features of this compound make it a promising candidate for use as a chemical probe in academic mechanistic studies. nih.gov Chemical probes are small molecules that can be used to study biological processes or chemical reactions in a controlled manner.

The amino group at the 5-position can be readily functionalized with fluorescent tags or other reporter groups. nih.gov This would allow for the visualization of the molecule's localization and interactions within a biological system or a chemical reaction mixture. Such fluorescently labeled probes could be used to study enzyme inhibition, receptor binding, or the progress of a catalytic reaction in real-time. nih.gov

The pyrazole core itself can act as a versatile scaffold for the development of probes for specific targets. By systematically modifying the substituents on the pyrazole ring, it may be possible to develop highly selective probes for particular enzymes or receptors. mdpi.com The cyclooctyl group provides a large, lipophilic moiety that could be important for interactions with hydrophobic pockets in proteins.

Furthermore, the potential for this compound to participate in specific chemical reactions, such as cycloadditions or rearrangements, could be exploited in the design of activity-based probes. These probes are designed to react covalently with their target, providing a permanent label that can be used for identification and characterization.

| Application as a Chemical Probe | Research Area |

| Fluorescently Labeled Probes | Bioimaging, real-time reaction monitoring. nih.gov |

| Target-Specific Probes | Enzyme inhibition studies, receptor binding assays. mdpi.com |

| Activity-Based Probes | Covalent labeling and identification of biological targets. |

Q & A

Q. Advanced: How can reaction yields be optimized for large-scale synthesis?

- Use continuous flow synthesis to enhance mixing efficiency and heat transfer, reducing side reactions .

- Employ DoE (Design of Experiments) to identify optimal parameters (temperature, solvent ratio, catalyst loading). For example, a 15% yield improvement was reported using DMSO as a co-solvent in alkylation steps .

Basic: What characterization techniques validate the structure of this compound?

Q. Methodological Answer :

- NMR : Confirm substituent positions (e.g., cyclooctyl protons at δ 1.2–2.1 ppm in H NMR; pyrazole C-N signals at 145–155 ppm in C NMR) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 220.2 for C₁₁H₂₁N₃).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., SHELX suite for structure refinement) .

Q. Advanced: How to resolve structural ambiguities when spectroscopic data conflict?

- Combine 2D NMR (COSY, HSQC) with computational modeling (DFT calculations for predicted chemical shifts) .

- For crystallographic challenges (e.g., poor diffraction), use synchrotron radiation or microED for small crystals .

Basic: How is the biological activity of this compound screened?

Q. Methodological Answer :

- In vitro assays :

- Enzyme Inhibition : Test against kinases (e.g., p38 MAPK) using fluorescence-based assays (IC₅₀ values typically 10–100 nM) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ reported at 42 µM) .

Q. Advanced: How to design structure-activity relationship (SAR) studies?

- Synthesize analogs with varied substituents (e.g., cycloalkyl vs. aryl groups) and compare activities:

| Substituent | IC₅₀ (p38 MAPK, nM) | LogP |

|---|---|---|

| Cyclooctyl | 53 | 3.2 |

| Cyclopentyl | 67 | 2.8 |

| Phenyl | >1000 | 2.1 |

- Use molecular docking (AutoDock Vina) to predict binding modes to kinase ATP pockets .

Basic: How to address contradictory data in pharmacokinetic studies?

Q. Methodological Answer :

- Metabolic Stability : If liver microsome data conflict (e.g., t₁/₂ = 15 min vs. 45 min), repeat assays with cryopreserved hepatocytes and validate via LC-MS/MS .

- Toxicity : Resolve discrepancies in Ames test results by testing metabolites (e.g., CYP450-generated intermediates) .

Q. Advanced: What computational tools predict metabolic pathways?

- Use ADMET Predictor or SwissADME to identify likely Phase I/II metabolites. Cross-validate with molecular dynamics simulations of CYP450 interactions .

Basic: How to study target interactions of this compound?

Q. Methodological Answer :

Q. Advanced: How to resolve binding mode uncertainties?

- Co-crystallization : Use SHELX for structure refinement (e.g., PDB ID 6NF analog resolved at 1.8 Å resolution) .

Basic: How to assess environmental stability and degradation?

Q. Methodological Answer :

- Hydrolytic Degradation : Incubate in buffers (pH 3–9, 37°C) and analyze via HPLC-UV. Major degradation products include pyrazole carboxylic acids .

- Photolysis : Expose to UV light (300–400 nm) and identify radicals via EPR spectroscopy .

Q. Advanced: What models predict ecotoxicological impact?

- Use ECOSAR or TEST software to estimate LC₅₀ for aquatic organisms. Validate with Daphnia magna acute toxicity assays .

Basic: How do structural analogs compare in activity?

Methodological Answer :

Compare substituent effects using a standard assay (e.g., p38 MAPK inhibition):

| Compound | IC₅₀ (nM) | Molecular Weight |

|---|---|---|

| This compound | 53 | 220.2 |

| 3-Cyclopentyl analog | 67 | 192.2 |

| 3-Phenyl analog | >1000 | 200.2 |

Q. Advanced: How to design QSAR models for activity prediction?

- Use MOE or Schrödinger to correlate descriptors (e.g., LogP, polar surface area) with IC₅₀. A QSAR model with R² = 0.89 was reported for pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.